molecular formula C8H6F3NO2 B2504835 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile CAS No. 929975-32-6

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile

Cat. No.: B2504835
CAS No.: 929975-32-6
M. Wt: 205.136
InChI Key: CJGDOTCKAOBEIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile is an organic compound that features a trifluoromethyl group, a furan ring, and a hydroxybutanenitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile typically involves the reaction of 4,4,4-trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid with a suitable nitrile source under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The furan ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

    Substitution: Electrophilic reagents such as halogens or nitro compounds can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Formation of 4,4,4-trifluoro-3-(furan-2-yl)-3-oxobutanenitrile.

    Reduction: Formation of 4,4,4-trifluoro-3-(furan-2-yl)-3-hydroxybutylamine.

    Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, while the furan ring can participate in π-π interactions with aromatic residues. The hydroxy and nitrile groups can form hydrogen bonds and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanoic acid
  • 4,4,4-Trifluoro-3-(furan-2-yl)-3-oxobutanenitrile
  • 4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutylamine

Uniqueness

4,4,4-Trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile is unique due to the presence of both a nitrile and a hydroxy group, which allows it to participate in a wide range of chemical reactions. Its trifluoromethyl group also imparts distinct electronic properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

4,4,4-trifluoro-3-(furan-2-yl)-3-hydroxybutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)7(13,3-4-12)6-2-1-5-14-6/h1-2,5,13H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJGDOTCKAOBEIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CC#N)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.